N-(5-oxo-1-phenylpyrrolidin-3-yl)-2-(o-tolyloxy)acetamide
Description
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14-7-5-6-10-17(14)24-13-18(22)20-15-11-19(23)21(12-15)16-8-3-2-4-9-16/h2-10,15H,11-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJCVXIAFWHNHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-oxo-1-phenylpyrrolidin-3-yl)-2-(o-tolyloxy)acetamide is a compound with potential biological activity, particularly in the field of pharmacology. Its molecular formula is C19H20N2O3, and it has a molecular weight of 324.38 g/mol. This compound belongs to a class of derivatives that are being explored for their anticonvulsant properties and other therapeutic potentials.
The compound's IUPAC name is 2-(2-methylphenoxy)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide, indicating its structural complexity. The presence of the pyrrolidine ring and the acetamide functional group suggests potential interactions with biological targets, particularly in neurological contexts.
Anticonvulsant Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant anticonvulsant activity. For instance, research on N-phenylacetamide derivatives has shown promising results in various seizure models, including maximal electroshock (MES) and pentylenetetrazole (PTZ) tests.
Table 1: Anticonvulsant Activity Overview
| Compound | Model Used | Dose (mg/kg) | Efficacy |
|---|---|---|---|
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | MES | 100 | Effective |
| This compound | MES | TBD | TBD |
| N-(3-chlorophenyl)-2-morpholino-acetamide | MES | 300 | Effective |
The studies suggest that the introduction of specific substituents, such as fluorine or trifluoromethyl groups, enhances the anticonvulsant efficacy by increasing metabolic stability and modulating the compound's lipophilicity, which is crucial for central nervous system (CNS) penetration .
The mechanism underlying the anticonvulsant activity of compounds like this compound is believed to involve modulation of neuronal voltage-sensitive sodium channels. This modulation can lead to reduced neuronal excitability, which is beneficial in preventing seizures .
Case Studies
A detailed examination of similar compounds reveals a consistent pattern in their biological activity:
- Study on N-Pyrrolidine Derivatives : This study focused on synthesizing various pyrrolidine derivatives and testing their efficacy in seizure models. The results indicated that compounds with a pyrrolidine core demonstrated significant protective effects against seizures at varying doses .
- Fluorinated Compounds : Research has shown that fluorinated analogs exhibit enhanced biological activity due to their unique electronic properties. These properties facilitate better interaction with biological targets, leading to increased efficacy in seizure models .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that derivatives of acetamides, including N-(5-oxo-1-phenylpyrrolidin-3-yl)-2-(o-tolyloxy)acetamide, exhibit significant antimicrobial properties. Compounds with similar structures have been synthesized and tested for their ability to inhibit bacterial growth. For instance, studies have shown that certain acetamide derivatives can effectively combat Gram-positive bacteria, making them potential candidates for antibiotic development .
2. Analgesic and Anti-inflammatory Properties
The pyrrolidine structure present in this compound suggests potential analgesic effects. Compounds with similar frameworks have been explored for pain relief and anti-inflammatory applications. The mechanism often involves the modulation of pain pathways in the central nervous system .
3. Neurological Research
The compound's ability to interact with neurotransmitter systems could make it valuable in neurological research. Compounds that affect dopamine and serotonin pathways are being investigated for their roles in treating conditions such as depression and anxiety .
Biological Research Applications
1. Enzyme Inhibition Studies
this compound may serve as a lead compound for enzyme inhibition studies. Similar compounds have been evaluated for their ability to inhibit urease and other enzymes critical in metabolic pathways. Understanding these interactions can lead to the development of drugs targeting specific metabolic disorders .
2. Molecular Docking Studies
In silico studies using molecular docking techniques can predict how well this compound binds to various biological targets. These studies are crucial for rational drug design, allowing researchers to optimize the compound's efficacy and selectivity against specific targets .
Material Science Applications
1. Polymer Chemistry
The unique structure of this compound allows it to be used as a building block in polymer synthesis. Its functional groups can participate in various polymerization reactions, leading to the development of new materials with tailored properties for applications in coatings, adhesives, and composites .
2. Nanotechnology
In nanotechnology, compounds like this compound can be utilized to modify surfaces at the nanoscale. This modification can enhance the properties of nanoparticles used in drug delivery systems or as catalysts in chemical reactions .
Case Studies
Comparison with Similar Compounds
Antibacterial Activity
Naphtho[2,1-b]furan acetamides () with nitro and hydrazine groups demonstrate antibacterial effects, highlighting the role of electron-deficient aromatic systems . The target’s pyrrolidinone core may similarly disrupt bacterial membranes or enzymes.
Anticancer Activity
Phenoxy acetamides with quinazoline sulfonyl groups () inhibit cancer cell proliferation via kinase modulation . The target’s o-tolyloxy group could enhance tumor-targeting specificity.
Antimicrobial Activity
Benzo[d]thiazole sulfonyl acetamides () show activity against gram-positive bacteria and fungi, suggesting that the acetamide backbone is critical for disrupting microbial cell walls .
Receptor Modulation
Pyridazinone derivatives () act as FPR2 agonists, indicating that heterocyclic cores paired with acetamide groups are viable for immune modulation .
Q & A
Advanced Research Questions
How can X-ray crystallography confirm the molecular structure of this compound?
Methodological Answer:
- Crystallization : Grow single crystals via slow evaporation of toluene at 4°C .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for diffraction measurements.
- Structural Analysis :
- Validation : Compare experimental data with DFT-optimized structures (B3LYP/6-31G* basis set) .
What strategies resolve contradictions in reported biological activity data for acetamide derivatives?
Methodological Answer:
- Source Analysis : Cross-validate assays (e.g., antimicrobial testing via broth microdilution vs. disc diffusion) .
- Structural Variants : Synthesize analogs (e.g., substituent modifications on the pyrrolidinone ring) to isolate activity-contributing groups .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability in IC₅₀ values across studies .
How does electronic configuration of substituents influence the stability of this compound under varying pH conditions?
Methodological Answer:
- pH Stability Assay :
- Prepare solutions in buffers (pH 1–13) and incubate at 37°C for 24 hours.
- Monitor degradation via HPLC-UV (λ = 254 nm).
- Electronic Effects :
What computational methods predict the binding affinity of this compound with biological targets?
Methodological Answer:
- Molecular Docking :
- Software : AutoDock Vina or Schrödinger Glide.
- Target Preparation : Retrieve protein structures (e.g., COX-2 or CYP450) from PDB; optimize protonation states at pH 7.4.
- Ligand Preparation : Generate 3D conformers using Open Babel; assign Gasteiger charges.
- Binding Mode Analysis :
- Identify key interactions (e.g., hydrogen bonds with Ser530 in COX-2 or π-π stacking with heme in CYP450) .
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
